

# A Comparative Guide to the Efficacy of TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for immune-mediated inflammatory diseases is rapidly evolving, with a significant focus on the Tyrosine Kinase 2 (TYK2) pathway. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of numerous autoimmune disorders.[1][2] The development of selective TYK2 inhibitors offers a promising therapeutic strategy, potentially providing the efficacy of broader JAK inhibitors with an improved safety profile.[3][4] This guide provides a comparative analysis of the efficacy of prominent TYK2 inhibitors, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.

### **Mechanism of Action: A Tale of Two Domains**

TYK2, like other JAKs, possesses a catalytic domain (JH1) and a regulatory pseudokinase domain (JH2). A key distinction among TYK2 inhibitors lies in their binding mechanism. While many kinase inhibitors target the highly conserved ATP-binding site within the catalytic domain, a new class of TYK2 inhibitors achieves selectivity through allosteric inhibition by binding to the more distinct JH2 domain.[5][6] This allosteric modulation locks the kinase in an inactive conformation, preventing downstream signaling.[7]

Deucravacitinib (Sotyktu®), the first-in-class oral, selective TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis, exemplifies this allosteric mechanism.[6][8] Its binding to the JH2 domain confers high selectivity for TYK2 over other JAK family members



(JAK1, JAK2, and JAK3).[7][9] This selectivity is a critical differentiator, as the inhibition of other JAKs is associated with a range of side effects.[4]

Other TYK2 inhibitors in development, such as Zasocitinib (TAK-279) and Envudeucitinib (ESK-001), also employ this selective allosteric inhibition strategy, aiming to provide potent and targeted immunomodulation.[4] In contrast, Brepocitinib (PF-06700841) is a dual inhibitor of TYK2 and JAK1.

# Comparative Efficacy: In Vitro Potency and Selectivity

The in vitro potency and selectivity of TYK2 inhibitors are crucial determinants of their therapeutic potential and safety profile. These are typically assessed through biochemical assays measuring the half-maximal inhibitory concentration (IC50) and binding affinity (Ki).

| Inhibitor           | Target(s<br>) | Mechani<br>sm       | TYK2<br>IC50<br>(nM)               | Selectiv<br>ity vs.<br>JAK1  | Selectiv<br>ity vs.<br>JAK2 | Selectiv<br>ity vs.<br>JAK3 | Referen<br>ce |
|---------------------|---------------|---------------------|------------------------------------|------------------------------|-----------------------------|-----------------------------|---------------|
| Deucrava<br>citinib | TYK2          | Allosteric<br>(JH2) | ~0.2<br>(biochem<br>ical)          | >87-fold                     | >1,000,0<br>00-fold         | >1,000,0<br>00-fold         | [4]           |
| Zasocitini<br>b     | TYK2          | Allosteric<br>(JH2) | 21.6 -<br>57.0<br>(whole<br>blood) | >1,000,0<br>00-fold<br>(JH2) | -                           | -                           | [4]           |
| Brepociti<br>nib    | TYK2/JA<br>K1 | -                   | -                                  | -                            | -                           | -                           |               |
| Ropesaci<br>tinib   | TYK2          | -                   | -                                  | -                            | -                           | -                           | _             |
| Envudeu<br>citinib  | TYK2          | Allosteric<br>(JH2) | -                                  | -                            | -                           | -                           |               |



Note: Data is compiled from various sources and methodologies, which may affect direct comparability. Dashes indicate data not readily available in the public domain.

Deucravacitinib and Zasocitinib demonstrate remarkable selectivity for TYK2 over other JAKs, a key attribute that is believed to contribute to their favorable safety profiles observed in clinical trials.[4][9] The high selectivity of Zasocitinib for the TYK2 JH2 domain over the JAK1 JH2 domain is particularly noteworthy.[4]

# Clinical Efficacy: A Look at the Data

The clinical efficacy of TYK2 inhibitors has been most extensively studied in psoriasis and psoriatic arthritis, with promising results that rival some existing systemic therapies.

### **Plaque Psoriasis**



| Inhibitor           | Trial<br>(Phase)                        | Dosage                      | Key<br>Efficacy<br>Endpoint           | Result                                                     | Reference |
|---------------------|-----------------------------------------|-----------------------------|---------------------------------------|------------------------------------------------------------|-----------|
| Deucravacitin<br>ib | POETYK<br>PSO-1 &<br>PSO-2<br>(Phase 3) | 6 mg once<br>daily          | PASI 75 at<br>Week 16                 | ~59% and<br>~54% vs.<br>~13% and<br>~9% for<br>placebo     | [8]       |
| Zasocitinib         | Phase 2b                                | 15 mg & 30<br>mg once daily | PASI 75 at<br>Week 12                 | Significantly<br>higher than<br>placebo (p <<br>0.001)     |           |
| Envudeucitini<br>b  | STRIDE<br>(Phase 2)                     | 40 mg twice<br>daily        | PASI ≤1 at<br>Week 12                 | >60% vs.<br><10% for<br>placebo                            |           |
| Brepocitinib        | Phase 2b<br>(Topical)                   | 1% once or twice daily      | Change in<br>PASI score at<br>Week 12 | Statistically<br>significant<br>improvement<br>vs. vehicle |           |
| Ropesacitinib       | Phase 1                                 | -                           | -                                     | Therapeutic<br>potential<br>demonstrated                   |           |

Deucravacitinib has shown superiority over apremilast, an oral PDE4 inhibitor, in head-to-head trials for psoriasis.[8] The newer generation of TYK2 inhibitors, such as Zasocitinib and Envudeucitinib, are also demonstrating impressive skin clearance rates in their clinical development programs.

## **Psoriatic Arthritis**



| Inhibitor           | Trial<br>(Phase)             | Dosage                      | Key<br>Efficacy<br>Endpoint | Result                                            | Reference |
|---------------------|------------------------------|-----------------------------|-----------------------------|---------------------------------------------------|-----------|
| Deucravacitin<br>ib | POETYK<br>PsA-1 (Phase<br>3) | 6 mg once<br>daily          | ACR20 at<br>Week 16         | 54.2% vs.<br>34.1% for<br>placebo<br>(p<0.0001)   | [8]       |
| Brepocitinib        | Phase 2b                     | 30 mg & 60<br>mg once daily | ACR20 at<br>Week 16         | Statistically significant improvement vs. placebo |           |

Both deucravacitinib and brepocitinib have demonstrated significant improvements in the signs and symptoms of psoriatic arthritis, a debilitating condition that affects both the joints and skin. [8]

# Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of TYK2 inhibitors, it is essential to visualize the underlying signaling pathways and the experimental workflows used for their characterization.





Click to download full resolution via product page

Caption: TYK2 Signaling Pathway and Point of Inhibition.





Click to download full resolution via product page

Caption: General Experimental Workflow for TYK2 Inhibitor Evaluation.

# **Experimental Protocols**

# Biochemical Kinase Binding Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)

Objective: To determine the IC50 value of a test compound by measuring its ability to displace a fluorescently labeled tracer from the TYK2 enzyme.

#### Materials:

- Recombinant TYK2 enzyme
- LanthaScreen® Eu-anti-tag antibody
- Alexa Fluor® 647-labeled kinase tracer
- Kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Test compound serially diluted in DMSO
- 384-well microplate

#### Procedure:



- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 1:4 serial dilutions.
- Reagent Preparation:
  - Prepare a 2X solution of the TYK2 enzyme and Eu-anti-tag antibody in kinase buffer.
  - Prepare a 2X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.
- Assay Plate Setup:
  - Add 5 μL of the 2X enzyme/antibody solution to each well of the 384-well plate.
  - Add 2.5 μL of the serially diluted test compound or DMSO (for controls) to the appropriate wells.
  - Initiate the reaction by adding 2.5 μL of the 2X tracer solution to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the Europium donor and the Alexa Fluor® 647 acceptor.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[1]

# **Cell-Based STAT Phosphorylation Assay**

Objective: To measure the functional inhibition of TYK2-mediated signaling in a cellular context by quantifying the phosphorylation of STAT proteins.

#### Materials:

- A relevant cell line (e.g., human peripheral blood mononuclear cells PBMCs)
- Cytokine stimulant (e.g., IL-12, IL-23, or IFN-α)



- Test compound serially diluted in DMSO
- Cell culture medium
- Fixation and permeabilization buffers
- Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3)
- · Flow cytometer

#### Procedure:

- Cell Preparation: Isolate and culture the cells according to standard protocols.
- Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
- Cytokine Stimulation: Add the appropriate cytokine to the cell cultures to stimulate the TYK2 signaling pathway. Incubate for a short period (e.g., 15-30 minutes).
- Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization to allow for intracellular antibody staining.
- Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
- Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-phospho-STAT antibody in the cell population.
- Data Analysis: Determine the percentage of cells with phosphorylated STAT or the mean fluorescence intensity for each treatment condition. Calculate the IC50 value by plotting the percent inhibition of STAT phosphorylation against the compound concentration and fitting the data to a dose-response curve.

# Conclusion

The development of selective TYK2 inhibitors marks a significant advancement in the treatment of immune-mediated diseases. The allosteric inhibition of the TYK2 pseudokinase domain



offers a path to potent and targeted therapy with a potentially improved safety profile compared to less selective JAK inhibitors. Deucravacitinib has paved the way as the first approved drug in this class, and a robust pipeline of next-generation TYK2 inhibitors, including Zasocitinib and Envudeucitinib, shows great promise in ongoing clinical trials. The comparative data presented in this guide highlights the efficacy of these molecules and provides a framework for their continued evaluation and development. As more data from head-to-head trials and long-term extension studies become available, a clearer picture of the relative merits of each inhibitor will emerge, further refining their role in the therapeutic armamentarium.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Sudo Biosciences Announces Positive Phase 1 Results for Brain-Penetrant Allosteric TYK2 Inhibitor SUDO-550 - BioSpace [biospace.com]
- 5. Bristol Myers Squibb Bristol Myers Squibb Presents Two Late-Breaking Presentations Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus Erythematosus [news.bms.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 8. Evaluation of Changes in Laboratory Parameters from a Phase 2b Trial of Zasocitinib (TAK-279), an Oral, Selective TYK2 Inhibitor, in Patients with Moderate-to-Severe Plaque Psoriasis | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to the Efficacy of TYK2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1575638#comparing-the-efficacy-of-different-tyk2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com